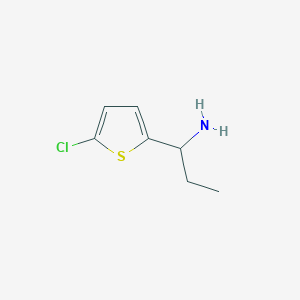
1-(5-Chlorothien-2-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chlorothien-2-yl)propan-1-amine is an organic compound with the molecular formula C₇H₁₀ClNS and a molecular weight of 175.68 g/mol . This compound is characterized by the presence of a thienyl ring substituted with a chlorine atom at the 5-position and a propan-1-amine group at the 1-position. It is primarily used in biochemical research, particularly in the field of proteomics .
準備方法
The synthesis of 1-(5-Chlorothien-2-yl)propan-1-amine typically involves the following steps:
化学反応の分析
1-(5-Chlorothien-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The chlorine atom on the thienyl ring can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, sodium ethoxide.
科学的研究の応用
1-(5-Chlorothien-2-yl)propan-1-amine has several scientific research applications, including:
Proteomics Research: It is used as a biochemical tool in the study of protein interactions and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a building block for the synthesis of pharmaceutical agents.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of 1-(5-Chlorothien-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways and molecular targets involved depend on the specific application and context of use .
類似化合物との比較
1-(5-Chlorothien-2-yl)propan-1-amine can be compared with other similar compounds, such as:
1-(5-Bromothien-2-yl)propan-1-amine: Similar structure but with a bromine atom instead of chlorine.
1-(5-Methylthien-2-yl)propan-1-amine: Similar structure but with a methyl group instead of chlorine.
1-(5-Fluorothien-2-yl)propan-1-amine: Similar structure but with a fluorine atom instead of chlorine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
生物活性
1-(5-Chlorothien-2-yl)propan-1-amine, a compound with the CAS number 303070-22-6, has garnered attention in scientific research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a thienyl group substituted with chlorine, which may influence its interaction with biological targets. The following table summarizes key properties of the compound:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C7H10ClN S |
| Molecular Weight | 175.68 g/mol |
| CAS Number | 303070-22-6 |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It acts as a ligand that can modulate receptor activity, potentially influencing various signaling pathways. Research indicates that compounds with similar structures often exhibit activity against neurotransmitter systems, particularly those related to serotonin and dopamine receptors.
Pharmacological Effects
Research has suggested several pharmacological effects associated with this compound:
- Antidepressant Activity : Preliminary studies indicate that this compound may exhibit antidepressant-like effects in animal models, potentially through serotonin reuptake inhibition.
- Neuroprotective Properties : There is evidence suggesting that the compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in various biological models, indicating its utility in treating inflammatory disorders.
Case Study 1: Antidepressant Activity
A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors when compared to control groups. The study measured behavioral changes using the forced swim test and tail suspension test, commonly used to assess antidepressant efficacy.
Case Study 2: Neuroprotective Effects
In vitro studies have revealed that the compound can protect neuronal cells from damage induced by glutamate toxicity. The neuroprotective mechanism appears to involve modulation of calcium influx and reduction of reactive oxygen species (ROS), which are known contributors to neuronal death.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:
| Compound | Antidepressant Activity | Neuroprotective Effects | Anti-inflammatory Effects |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| Similar Thienyl Compounds | Variable | Limited | Yes |
特性
IUPAC Name |
1-(5-chlorothiophen-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNS/c1-2-5(9)6-3-4-7(8)10-6/h3-5H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHFAMGIJTYXRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(S1)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














